molecular formula C11H14F2O B13600916 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol

3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B13600916
M. Wt: 200.22 g/mol
InChI Key: ILBVFNYSORRWNG-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a dimethylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable Grignard reagent, such as isopropylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:

    Formation of Grignard Reagent:

    Addition to Aldehyde:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-one.

    Reduction: Formation of 3-(2,4-Difluorophenyl)-2,2-dimethylpropane.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target, while the dimethylpropanol moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)propionic acid
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • 4,4’-Difluorobenzophenone

Uniqueness

3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol is unique due to the presence of both the difluorophenyl group and the dimethylpropanol backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H14F2O

Molecular Weight

200.22 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H14F2O/c1-11(2,7-14)6-8-3-4-9(12)5-10(8)13/h3-5,14H,6-7H2,1-2H3

InChI Key

ILBVFNYSORRWNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)F)F)CO

Origin of Product

United States

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